molecular formula C10H13NO2 B2933207 N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide CAS No. 1428356-19-7

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2933207
CAS No.: 1428356-19-7
M. Wt: 179.219
InChI Key: YYHHFXLWCDZHOR-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of amide and ester derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The DFT calculated C-H stretching mode of a derivative of furan was found at 3052 cm −1 with 81% PED .


Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were investigated and proposed . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .

Scientific Research Applications

Synthesis and Reactivity

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide and its analogs have been explored in various synthetic pathways to create a range of heterocyclic compounds. For instance, the reactions involving enaminones with diazocarbonyl compounds, catalyzed by [Cu(acac)2], yield amino- and carbonyl-substituted dihydrofurans and other furan derivatives, showcasing the potential of furan-3-yl compounds in synthesizing complex heterocycles (Güngör et al., 2013). Moreover, the transformations under Camps cyclization conditions indicate the versatility of N-substituted cyclopropane-carboxamides in synthesizing quinolin-4(1H)-ones, highlighting the compound's role in constructing biologically relevant heterocycles (Mochalov et al., 2016).

Antimicrobial and Antioxidant Activities

Research has demonstrated the antimicrobial and antioxidant potential of compounds derived from this compound. Specifically, studies on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown significant antimicrobial and antioxidant activities, suggesting the therapeutic potential of these derivatives (Devi et al., 2010).

Biobased Materials

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks represents an innovative approach to sustainable material production. Studies demonstrate that 2,5-bis(hydroxymethyl)furan can be polymerized with various diacid ethyl esters, leading to novel furan polyesters with significant molecular weights. This research underscores the potential of furan-3-yl compounds in the development of environmentally friendly materials (Jiang et al., 2014).

Heterocyclic Chemistry

The compound has also been pivotal in the synthesis of thio- and furan-fused heterocycles, indicating its utility in creating diverse molecular architectures with potential pharmaceutical applications. The synthesis of furopyranone, furopyrrolone, and thienopyrrolone derivatives from acid derivatives of furan compounds demonstrates the versatility and significance of furan-3-yl compounds in heterocyclic chemistry (Ergun et al., 2014).

Molecular and Electronic Characterization

Furan-2-carboxamide derivatives, including those linked with thiazole, have been synthesized and characterized, showing good antimicrobial activity against various microorganisms. The molecular and electronic structures of these compounds have been explored through X-ray diffraction and DFT modeling, illustrating their potential in pharmacological applications (Cakmak et al., 2022).

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources, such as commodity sugars, lignocellulosic biomass, or algae . The broad range of uses and wide variety of bio-based products requires individual case studies of each product .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(9-1-2-9)11-5-3-8-4-6-13-7-8/h4,6-7,9H,1-3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHHFXLWCDZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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